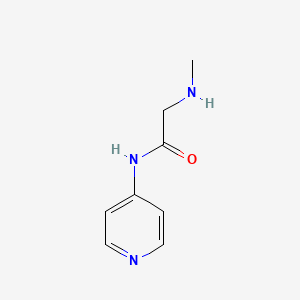

2-(methylamino)-N-(pyridin-4-yl)acetamide

Descripción

Propiedades

Fórmula molecular |

C8H11N3O |

|---|---|

Peso molecular |

165.19 g/mol |

Nombre IUPAC |

2-(methylamino)-N-pyridin-4-ylacetamide |

InChI |

InChI=1S/C8H11N3O/c1-9-6-8(12)11-7-2-4-10-5-3-7/h2-5,9H,6H2,1H3,(H,10,11,12) |

Clave InChI |

AGZCCCNKBOKNLH-UHFFFAOYSA-N |

SMILES canónico |

CNCC(=O)NC1=CC=NC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes Overview

The synthesis of 2-(methylamino)-N-(pyridin-4-yl)acetamide (C₈H₁₁N₃O) revolves around two primary strategies: (1) direct coupling of methylamine derivatives with pyridin-4-yl precursors and (2) stepwise functionalization of preassembled intermediates. The choice of method depends on substrate availability, desired purity, and scalability requirements. Key challenges include regioselectivity in pyridine substitution and minimizing over-alkylation during methylamine incorporation.

Goldberg Reaction-Mediated Coupling

The Ullmann-Goldberg reaction, leveraging copper-catalyzed aryl amidation, has emerged as a robust method for constructing the acetamide-pyridine linkage. A representative protocol involves:

Reactants :

- 4-Bromopyridine (1.0 equiv)

- N-Methylacetamide (1.2 equiv)

- CuI (2 mol%)

- 1,10-Phenanthroline (phen, 2 mol%)

Conditions :

- Solvent: tert-Amyl alcohol or toluene

- Base: K₂CO₃/K₃PO₄ (2.7 equiv)

- Temperature: 90°C, 12 h under N₂

Mechanism :

Copper(I) facilitates oxidative addition of the aryl halide, followed by transmetallation with the amide nitrogen. Reductive elimination yields the C–N bond, forming the target acetamide.

Performance Data :

| Catalyst System | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| CuI/phen | Toluene | 85 | 98.5 |

| CuI alone | tert-AmOH | 62 | 91.2 |

This method achieves high atom economy but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Carbodiimide-Mediated Amide Coupling

For laboratories lacking specialized catalysts, carbodiimide-based activation offers a versatile alternative. A validated procedure from RSC Medicinal Chemistry involves:

Reactants :

- 2-(Methylamino)acetic acid (1.0 equiv)

- 4-Aminopyridine (1.3 equiv)

- EDCI (3.0 equiv)

- HOBt (1.5 equiv)

Conditions :

- Solvent: Pyridine or DMF

- Temperature: 25°C, 12 h

Workup :

Reaction mixtures are diluted with water, extracted with ethyl acetate, and purified via silica chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Yield Optimization :

| Coupling Agent | Additive | Conversion (%) |

|---|---|---|

| EDCI | HOBt | 92 |

| DCC | DMAP | 78 |

While EDCI/HOBt delivers superior yields, residual pyridine necessitates careful neutralization to prevent N-oxide formation.

Alkylation of 4-Aminopyridine

A two-step alkylation-acylation sequence provides control over sequential functionalization:

Step 1: Chloroacetylation

- Reactants : 4-Aminopyridine + Chloroacetyl chloride (1.5 equiv)

- Base : NaH (1.5 equiv) in THF

- Yield : 89% of N-(pyridin-4-yl)chloroacetamide

Step 2: Methylamine Displacement

- Reactants : Chloroacetamide intermediate + Methylamine (2.0 equiv)

- Solvent : MeOH, 70°C, 6 h

- Yield : 76% after recrystallization (EtOAc/hexane)

Advantages :

- Avoids transition-metal catalysts

- Amenable to large-scale production (>100 g batches)

Spectroscopic Characterization

Post-synthetic validation relies on multimodal analysis:

1H NMR (400 MHz, DMSO-d₆) :

- δ 8.59 (d, J = 5.2 Hz, 2H, Py-H)

- δ 7.92 (s, 1H, NH)

- δ 3.41 (q, J = 6.4 Hz, 2H, CH₂)

- δ 2.78 (s, 3H, NCH₃)

IR (KBr) :

HRMS (ESI+) :

Challenges and Mitigation Strategies

Challenge 1: Regioselective Pyridine Substitution

Pyridin-4-yl amines exhibit lower nucleophilicity compared to their 2- and 3-substituted analogs. Pre-activation via Boc protection or use of Hünig’s base improves reaction efficiency.

Challenge 2: Methylamine Over-Alkylation

Employing methylamine hydrochloride with excess base (e.g., K₂CO₃) limits formation of bis-alkylated byproducts.

Purification : Prep-HPLC (C18 column, 5–95% MeCN/H₂O + 0.1% TFA) resolves co-eluting impurities, achieving >99% purity for pharmacological assays.

Análisis De Reacciones Químicas

Types of Reactions

2-(methylamino)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted acetamide derivatives.

Aplicaciones Científicas De Investigación

2-(methylamino)-N-(pyridin-4-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism by which 2-(methylamino)-N-(pyridin-4-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The specific pathways involved depend on the biological context in which the compound is used.

Comparación Con Compuestos Similares

Key Observations :

- The pyridin-4-yl group is critical for hydrogen bonding and π-π interactions in receptor binding .

- Methylamino at the α-carbon enhances solubility compared to bulkier substituents (e.g., indole-chlorobenzyl in 1a) but may reduce metabolic stability .

Physicochemical Properties

Key Trends :

- Bulky substituents (e.g., indole, thienyl) reduce solubility, while smaller polar groups (methylamino, hydroxy) improve it .

- Halogens (e.g., chlorine in ) increase molecular weight and lipophilicity.

Actividad Biológica

2-(Methylamino)-N-(pyridin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H12N2

- Molecular Weight : 164.20 g/mol

- CAS Number : 1097794-58-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including 2-(methylamino)-N-(pyridin-4-yl)acetamide. The compound has shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound could be a promising candidate for the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine and acetamide moieties can significantly influence the biological activity of the compound. For instance, introducing electron-donating groups at specific positions on the pyridine ring enhances antimicrobial efficacy. Compounds with a dimethyl substitution pattern have shown increased potency against tested bacterial strains .

Case Study 1: Antimicrobial Efficacy

In a study examining a series of N-pyridinyl acetamide derivatives, it was found that compounds similar to 2-(methylamino)-N-(pyridin-4-yl)acetamide exhibited significant antimicrobial activity against various pathogens, including resistant strains of E. coli and S. aureus. The study utilized a range of derivatives to establish a correlation between structural modifications and biological activity .

Research has demonstrated that compounds like 2-(methylamino)-N-(pyridin-4-yl)acetamide may exert their effects through inhibition of specific enzymatic pathways involved in bacterial cell wall synthesis. This mechanism is crucial for developing effective treatments for bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(methylamino)-N-(pyridin-4-yl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are synthesized using a pyridine core with methylamino and acetamide groups introduced via base-catalyzed reactions (e.g., sodium hydroxide or potassium carbonate) under controlled temperatures (80–100°C) . Key factors include solvent choice (polar aprotic solvents like DMF), catalyst selection, and reaction time optimization. Yield and purity can be enhanced by post-synthesis purification techniques such as column chromatography or recrystallization .

Q. How can researchers validate the structural integrity and purity of 2-(methylamino)-N-(pyridin-4-yl)acetamide using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for methylamino (δ ~2.8 ppm, singlet) and pyridinyl protons (δ ~8.5 ppm, doublet). Confirm amide linkage via carbonyl (C=O) signal at ~168 ppm in NMR .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify N-H stretching (~3300 cm) and carbonyl (C=O) absorption (~1650 cm) .

- HPLC : Quantify purity (>95%) using reverse-phase chromatography with UV detection .

Q. What are the critical stability considerations for 2-(methylamino)-N-(pyridin-4-yl)acetamide under varying storage and experimental conditions?

- Methodological Answer :

- Environmental Sensitivity : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation or hydrolysis.

- pH Stability : Test degradation kinetics in buffers (pH 3–10) to identify labile conditions.

- Light Sensitivity : Perform accelerated photostability studies under ICH Q1B guidelines .

Advanced Research Questions

Q. How can computational models predict the reactivity and interaction mechanisms of 2-(methylamino)-N-(pyridin-4-yl)acetamide with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Model binding interactions with enzymes (e.g., kinases) using software like GROMACS.

- Docking Studies : Use AutoDock Vina to predict binding affinities and pose validation against crystallographic data .

Q. What strategies resolve contradictions in bioactivity data for 2-(methylamino)-N-(pyridin-4-yl)acetamide across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies under uniform conditions (e.g., cell lines, incubation times).

- Meta-Analysis : Pool data from multiple sources to identify trends (e.g., IC variability in kinase inhibition).

- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. How can kinetic studies elucidate degradation pathways of 2-(methylamino)-N-(pyridin-4-yl)acetamide under physiological conditions?

- Methodological Answer :

- Rate Constant Determination : Use UV-Vis spectroscopy to monitor degradation at λ under simulated physiological conditions (37°C, PBS buffer).

- Product Identification : Employ LC-MS/MS to characterize degradation byproducts (e.g., hydrolyzed acetamide derivatives) .

Q. What frameworks are recommended for SAR analysis of 2-(methylamino)-N-(pyridin-4-yl)acetamide analogs?

- Methodological Answer :

- Structural Modifications : Synthesize derivatives with substituent variations (e.g., halogenation at pyridinyl positions).

- Activity Clustering : Use PCA (principal component analysis) to correlate structural features (e.g., logP, H-bond donors) with bioactivity .

Q. How can enantiomeric purity be optimized in asymmetric synthesis of 2-(methylamino)-N-(pyridin-4-yl)acetamide derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ palladium or copper complexes with chiral ligands (e.g., BINAP).

- Chiral HPLC : Use columns like Chiralpak IA-3 for enantiomer resolution.

- Circular Dichroism (CD) : Confirm enantiopurity via Cotton effect analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.